Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, also known by its chemical identifier CAS No. 1998725-11-3, is a compound that has garnered interest in scientific research for its potential therapeutic applications. This compound is a prodrug that is metabolized in vivo to produce the active compound, which has implications in treating various neurological conditions such as depression, Alzheimer's disease, and certain types of cancer .
This compound falls under the category of amino acid derivatives and diazo compounds. Its structure incorporates both amino acid components and diazo functionalities, which may contribute to its biological activity and mechanism of action.
The synthesis of ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate primarily involves the formation of a prodrug that is later converted to the active compound. The detailed synthetic routes are not extensively documented in literature, indicating that further research may be needed to establish standardized methods for its production.
The synthesis typically requires the use of specific reagents and conditions to ensure the correct formation of the diazo group and the amino acid moieties. Techniques such as peptide coupling reactions might be employed to link the amino acid components effectively.
The molecular formula for ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is with a molecular weight of 312.36 g/mol .
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate undergoes hydrolysis in vivo to yield the active compound. This conversion is crucial for its pharmacological effects and involves enzymatic cleavage that releases the active moiety from the prodrug structure.
The mechanism of hydrolysis may involve specific enzymes that facilitate the breakdown of peptide bonds and diazo groups under physiological conditions. Further studies are required to elucidate the exact pathways involved.
The mechanism of action for ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate primarily revolves around its conversion into an active metabolite following administration. This active form interacts with biological targets associated with neurological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms involved in mood regulation and neuroprotection.
Research suggests that this compound may modulate pathways related to neuroinflammation and apoptosis, contributing to its therapeutic effects in conditions like Alzheimer's disease and multiple sclerosis.
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is characterized by its solid-state at room temperature with specific melting points dependent on purity and formulation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of diazo groups. Its solubility in organic solvents versus water can vary significantly based on pH and temperature conditions.
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate has been investigated for its potential applications in treating various neurological disorders, including:
Research continues to explore its efficacy and safety across these applications, highlighting its promise as a novel therapeutic agent in neurology.
The synthesis of ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate (JHU-083) demands precise stereocontrol at multiple chiral centers. The (2S)-2-amino-4-methylpentanoyl moiety—derived from L-leucine—requires enantioselective methods to preserve configuration during amide coupling and diazotransfer. Contemporary approaches employ Evans oxazolidinone or Ellman sulfinamide chiral auxiliaries to install the α-stereocenter of the diazoketone segment. Following auxiliary-directed alkylation, diazotransfer onto the α-aminoadipate precursor utilizes imidazole-1-sulfonyl azide derivatives under mild conditions (pH 6.5–7.5) to minimize epimerization [7].
Enzymatic resolution complements chemical synthesis; immobilized penicillin G acylase selectively deacetylates N-acetyl-D,L-leucine intermediates, yielding L-leucine derivatives with >98% enantiomeric excess. Subsequent coupling to ethyl-5-oxo-6-diazohexanoate precursors employs carbodiimide/N-hydroxysuccinimide activation, achieving diastereomeric ratios exceeding 19:1 for the (2S,2'S) configuration . Critical challenges include the diazo group’s photolability and nucleophilic sensitivity, necessitating low-temperature (−20°C) operations and light-exclusion protocols [5].
Table 1: Stereoselective Synthesis Methods for JHU-083 Key Intermediates
| Intermediate | Method | Chiral Control | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| (2S)-2-amino-4-methylpentanoic acid | Enzymatic deacylation | Penicillin G acylase | >99:1 (L vs D) | 85 |
| Ethyl 6-diazo-5-oxo-(2S)-hexanoate | Evans oxazolidinone alkylation | Auxiliary-directed | 95:5 | 70 |
| JHU-083 (final coupling) | EDC/NHS activation | Preformed chiral centers | 95:5 | 65 |
Diazotransfer reactions are pivotal for constructing the C6-diazo motif in JHU-083 while avoiding explosive diazomethane. Modern catalytic methods leverage transition metals or organocatalysts to enhance efficiency. Gold(I) complexes (e.g., Ph₃PAuNTf₂) catalyze diazotransfer onto α-aminoketone precursors using tosyl azide, achieving yields >80% at 0°C through Lewis acid activation of the carbonyl oxygen . Copper(II)-bound mesoporous silica (Cu²⁺-SBA-15) enables heterogeneous catalysis, facilitating reagent separation and recycling across five cycles with <5% activity loss [5].
Prodrug activation strategies exploit tumor-selective catalysis. Azo-based JHU-083 derivatives incorporate reducible azo linkers (–N=N–) cleaved by hypoxic tumor-associated azo-reductases (AZOR), releasing active 6-diazo-5-oxo-L-norleucine (DON). Vascular disrupting agent nanoparticles (e.g., CB-PLG) intensify tumor hypoxia, boosting AZOR-mediated reduction by 4.6-fold compared to normoxic tissues [5]. Computational docking reveals azo linker positioning within AZOR’s flavin-binding pocket, where NADPH-mediated reduction triggers linker scission.
Table 2: Catalytic Systems for Diazotransfer and Prodrug Activation
| Catalyst | Substrate | Diazotransfer Agent | Yield (%) | Application Context |
|---|---|---|---|---|
| Ph₃PAuNTf₂ (5 mol%) | α-aminoadipate ketone | TsN₃ | 85 | Homogeneous synthesis |
| Cu²⁺-SBA-15 (3 mol%) | Leucinyl-ketone precursor | MsN₃ | 78 | Recyclable heterogeneous system |
| Tumor-associated AZOR | Azo-DON prodrug | Endogenous NADPH | >95 (in situ) | Hypoxia-selective activation |
Solid-phase peptide synthesis (SPPS) streamlines JHU-083 assembly by anchoring the (2S)-2-amino-4-methylpentanoyl (leucine-derived) segment to resins via acid-labile linkers. Wang resin esters, cleaved with 95% trifluoroacetic acid (TFA), provide high loading capacity (0.8–1.2 mmol/g), while Rink amide resins yield C-terminal amides after TFA deprotection [3] [6]. Fmoc-chemistry predominates due to orthogonality: piperidine deprotects Fmoc groups without disturbing tert-butyl-based side-chain protections (e.g., leucine’s isobutyl moiety) [3].
Branched-chain amino acid (BCAA) incorporation faces aggregation in hydrophobic sequences. Mixing dimethylformamide with 2,2,2-trifluoroethanol (3:1 v/v) solvates resin-bound leucine derivatives, improving coupling kinetics. Pseudoproline dipeptide inserts (e.g., Thr(Ψ⁷⁷,Mepro)) disrupt β-sheet formation, elevating yields to >90% for 10-mer BCAA sequences [6]. Post-synthesis, on-resin diazotransfer employs bis(tert-butyl) azodicarboxylate, minimizing side reactions versus solution-phase methods.
Table 3: Solid-Phase Synthesis Parameters for BCAA Segments
| Resin Type | Linker | Loading (mmol/g) | Cleavage Condition | BCAA Coupling Efficiency |
|---|---|---|---|---|
| Wang | Benzyl ester | 1.0 | 95% TFA/H₂O | 88% (single coupling) |
| Rink Amide | Amide | 0.7 | 95% TFA/TIS/H₂O | 92% (double coupling) |
| Sieber Amide | Xanthenylamide | 0.5 | 1% TFA/DCM | 85% (microwave-assisted) |
Esterification of the C-terminal carboxylic acid in JHU-083 precursors exhibits high energy barriers (ΔG‡ >25 kcal/mol) in non-catalyzed reactions. Density functional theory (DFT) at the B3LYP/6-31G(d) level identifies a tetrahedral transition state (TS) stabilized by hydrogen-bond-donating catalysts. Molecular dynamics simulations reveal that thiourea organocatalysts (e.g., Takemoto’s catalyst) reduce ΔG‡ to 18.2 kcal/mol by coordinating the carbonyl oxygen and ethanol nucleophile, accelerating ethyl ester formation by 12-fold [7].
Solvation models emphasize solvent polarity’s role: acetonitrile stabilizes the TS through dipole interactions, lowering ΔG‡ by 3.4 kcal/mol versus toluene. For enzymatic esterification, Candida antarctica lipase B (CALB) immobilization on octyl-silica creates a hydrophobic microenvironment that enhances leucinyl-diazoketone binding. QM/MM simulations show CALB’s His224 residue protonates the substrate’s carbonyl, while Ser105 attacks the carbon, forming an acyl-enzyme intermediate with a 9.7-Å substrate-binding pocket optimally fitting branched aliphatic chains [7]. These insights guide the design of mesoporous silica-supported CALB for continuous-flow esterification (90% conversion, 24-hour stability) .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6